molecular formula C26H29N3O2 B11149812 N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11149812
M. Wt: 415.5 g/mol
InChI Key: FICOEPQFOCZIMK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cycloheptapyridazine core, followed by the introduction of the diphenylpropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its specific molecular configuration.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of the cycloheptapyridazine ring and the diphenylpropyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a chemical compound with potential therapeutic applications. Its structure suggests various biological activities that warrant investigation. This article summarizes the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a diphenylpropyl group and a cyclohepta[c]pyridazine moiety. The molecular formula is C30H37N3OC_{30}H_{37}N_{3}O with a molecular weight of approximately 465.6 g/mol. The presence of multiple functional groups in its structure may contribute to its biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds derived from pyridazine and related structures. For instance, derivatives exhibiting inhibitory effects against c-Met kinase have shown promise in treating various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.06 μM to 2.73 μM for significant cytotoxicity against these cell lines .

The mechanism through which this compound exerts its effects is likely related to its ability to bind to specific targets within cancer cells. Studies on related compounds indicate that they can induce apoptosis and cell cycle arrest in the G0/G1 phase . This suggests that the compound may interfere with cellular proliferation and survival pathways.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cancer cell lines. For example:
    • A549 Cells : IC50 = 1.06 ± 0.16 μM
    • MCF-7 Cells : IC50 = 1.23 ± 0.18 μM
    • HeLa Cells : IC50 = 2.73 ± 0.33 μM
    These findings highlight the potential of this compound as an effective anticancer agent .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the chemical structure can significantly impact biological activity. For instance, the introduction of halogen substitutions on aromatic rings has been shown to influence cytotoxicity levels .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
N-(3,3-diphenylpropyl)-2-(3-oxo...)A5491.06 ± 0.16Apoptosis Induction
N-(3,3-diphenylpropyl)-2-(3-oxo...)MCF-71.23 ± 0.18Cell Cycle Arrest
N-(3,3-diphenylpropyl)-2-(3-oxo...)HeLa2.73 ± 0.33Apoptosis Induction

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C26H29N3O2/c30-25(19-29-26(31)18-22-14-8-3-9-15-24(22)28-29)27-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,18,23H,3,8-9,14-17,19H2,(H,27,30)

InChI Key

FICOEPQFOCZIMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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